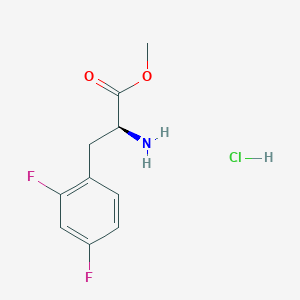

Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride is a chemical compound that has recently gained attention in the scientific community for its potential use in various research applications. This compound is a derivative of the amino acid phenylalanine and has been found to have unique biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.

Scientific Research Applications

Herbicidal Activity and Mechanism Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride and its derivatives have been studied for their herbicidal activity. For instance, dichlofop-methyl, a selective herbicide, inhibits auxin-stimulated elongation in oat and wheat coleoptiles, functioning as a strong auxin antagonist. Its de-esterified metabolite, dichlofop, shows a different mechanism, inhibiting root growth without affecting wheat coleoptiles. These effects underline the compound's dual bioactive forms and their distinct modes of action within susceptible plants (Shimabukuro et al., 1978).

Enantioselective Resolution The enantioselectivity of Candida rugosa lipase was improved in the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate, illustrating the compound's application in obtaining high enantiomeric excess of specific isomers. This process is significant for synthesizing enantiomerically pure compounds, essential in pharmaceutical development (Cipiciani et al., 1998).

Corrosion Inhibition Research on Schiff bases derived from L-Tryptophan, including methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate, shows their effectiveness in preventing stainless steel corrosion in acidic environments. These studies contribute to our understanding of corrosion inhibition mechanisms and the development of more effective inhibitors (Vikneshvaran & Velmathi, 2017).

Polymorphism in Pharmaceutical Compounds Investigations into the polymorphic forms of related compounds underscore the importance of understanding polymorphism in the pharmaceutical industry, where different crystalline forms can have distinct physical properties, affecting the drug's stability, solubility, and bioavailability (Vogt et al., 2013).

properties

IUPAC Name |

methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQUBOSEDWRCLP-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=C(C=C(C=C1)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=C(C=C(C=C1)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2s)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2877504.png)

![2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2877512.png)

![3-Cyclohexyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2877519.png)